Cas no 95-02-3 (5-(Aminomethyl)-2-methylpyrimidin-4-amine)

5-(Aminomethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by its functional amine groups, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in pharmaceutical and agrochemical applications, particularly in the synthesis of heterocyclic compounds. Its structural features, including the aminomethyl and methyl substituents, contribute to its stability and compatibility with various coupling reactions. The compound’s high purity and well-defined molecular structure make it suitable for research and development in medicinal chemistry, where precise molecular modifications are critical. Its applications extend to the development of bioactive molecules, underscoring its importance in industrial and academic settings.
5-(Aminomethyl)-2-methylpyrimidin-4-amine structure
95-02-3 structure
Product Name:5-(Aminomethyl)-2-methylpyrimidin-4-amine
CAS No:95-02-3
MF:C6H10N4
MW:138.17040014267
MDL:MFCD00078880
CID:811498
Update Time:2025-05-25

5-(Aminomethyl)-2-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-2-methylpyrimidin-4-amine
    • 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE, DIHYDROCHLORIDE
    • 4-amino-2-methylpyrimidine-5-methylamine
    • 5-Pyrimidinemethanamine, 4-amino-2-methyl- (9CI)
    • 2-methyl-4-amino-5-aminomethylpyrimidine
    • 4-Amino-2-methyl-5-pyrimidinemethanamine,dihydrochlorine
    • 2-Methyl-4-aminopyrimidine-5-methanamine
    • 2-Methyl-5-(aminomethyl)-4-pyrimidinamine
    • 4-Amino-5-aminomethyl-2-methylpyrimidine
    • 4-Amino-5-aminomethyl-2-methylpyrimidine hydrochloride
    • 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE, DIHYDROCHLORIDE
    • 5-Pyrimidinemethanamine,4-amino-2-methyl-
    • Grewe Diamine
    • 2-Methyl-4-amino-5-(aminomethyl)pyrimidine
    • 5-(Aminomethyl)-4-amino-2-methylpyrimidine
    • 4-Amino-2-methyl-5-pyrimidinemethanamine (ACI)
    • Pyrimidine, 4-amino-5-(aminomethyl)-2-methyl- (6CI, 8CI)
    • MDL: MFCD00078880
    • Inchi: 1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
    • InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
    • SMILES: N1C(C)=NC(N)=C(CN)C=1

Computed Properties

  • Exact Mass: 210.04400
  • Monoisotopic Mass: 138.090546
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8

Experimental Properties

  • Density: 1.207
  • Melting Point: 126.0 to 130.0 deg-C
  • Boiling Point: 301.6°Cat760mmHg
  • Flash Point: 161.5°C
  • PSA: 77.82000
  • LogP: 2.71140

5-(Aminomethyl)-2-methylpyrimidin-4-amine Security Information

5-(Aminomethyl)-2-methylpyrimidin-4-amine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Aminomethyl)-2-methylpyrimidin-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Amberlite IRA 958 Solvents: Water ;  60 °C
Reference
Preparation of a precursor of vitamin B1
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 75 °C
Reference
Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process
Letinois, Ulla; Schutz, Jan; Harter, Ralph; Stoll, Rinke; Huffschmidt, Florian; et al, Organic Process Research & Development, 2013, 17(3), 427-431

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol ;  4 h, 80 °C
Reference
Process for the manufacture of a precursor of vitamin B1
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dimethylformamide ,  Dimethyl sulfate ;  -10 °C; 40 min, -10 °C
1.2 Solvents: Dichloromethane ;  20 min, -10 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  -4 °C; 30 min, -4 °C
1.4 Reagents: Sodium hydroxide ;  -4 °C → 25 °C; 16 h, 25 °C
Reference
Method for preparing 2-methyl-4-amino-5-aminomethylpyrimidine using dimethyl sulfate
, China, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Water ;  50 °C
Reference
Method for preparing diamino-pyrimidine
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  rt → 60 °C; 24 h, 4 MPa, 60 °C
Reference
Methods of lowering proprotein convertase subtilisin/kexin type 9 (PCSK9)
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Toluene ;  rt → 80 °C
1.2 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  95 - 100 °C
Reference
An improved short-cut synthesis of vitamin B1 intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine
, China, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Cuprous chloride Solvents: Toluene ;  rt → 80 °C
1.2 Solvents: Methanol ;  75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  95 - 100 °C
Reference
Convenient method for preparing vitamin B1 key intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ,  Water ;  70 °C; 2 min, 100 °C
Reference
Method for preparation of 2-methyl-4-amino-5-cyanopyrimidine by using micro reaction system
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Ammonia Solvents: Methanol ;  1.5 - 2 min, 16 bar, 100 °C
Reference
Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1
Jiang, Meifen ; Liu, Minjie; Huang, Huashan; Chen, Fener, Organic Process Research & Development, 2021, 25(10), 2331-2337

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Xylene ,  Water ;  rt → 110 °C; 2 h, 110 °C
Reference
Process for hydrolyzing 2-methyl-4-amino-5-(formylaminomethyl)pyrimidine
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Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 1 atm, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  rt → 100 °C; 5 h, 4 MPa, 100 °C
Reference
Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1
Zhao, Lei; Ma, Xiao-Dong; Chen, Fen-Er, Organic Process Research & Development, 2012, 16(1), 57-60

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Synthesis, characterization and x-ray crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide
Deng, Xiao-yan; Peng, Hao; He, Hong-wu, Chinese Journal of Structural Chemistry, 2014, 33(2), 223-227

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
Reference
Hydrogenation of basic nitriles with Raney Ni
Huber, Wolfgang, Journal of the American Chemical Society, 1944, 66, 876-9

Production Method 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  -10 °C; 15 h, 0.7 MPa, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 4
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C
1.4 Reagents: Triethylamine ,  Hydrogen Catalysts: Nickel Solvents: Methanol ;  5 min, 1.6 MPa, 110 °C
Reference
Full continuous flow preparation method of 2-methyl-4-amino-5-aminomethylpyrimidine for synthesizing vitamin B1
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Production Method 18

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Isopropanol ;  rt → 90 °C; 85 - 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  90 - 95 °C
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Alumina Solvents: Toluene
Reference
Amination process and oxide catalysts for the preparation of 2-methyl-4-amino-5-(aminomethyl)pyrimidine from 5-(alkoxymethyl)-4-amino-2-methylpyrimidines
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5-(Aminomethyl)-2-methylpyrimidin-4-amine Raw materials

5-(Aminomethyl)-2-methylpyrimidin-4-amine Preparation Products

5-(Aminomethyl)-2-methylpyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:95-02-3)5-(Aminomethyl)-2-methylpyrimidin-4-amine
Order Number:A1054441
Stock Status:in Stock
Quantity:10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:40
Price ($):215.0/430.0
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Additional information on 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Introduction to 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 5-(Aminomethyl)-2-methylpyrimidin-4-amine, identified by the CAS number 95-02-3, represents a significant molecule in the realm of chemical biology and medicinal chemistry. Pyrimidine derivatives have long been recognized for their diverse pharmacological properties, and this particular compound has garnered attention due to its structural features and potential therapeutic applications. The presence of both amine and methyl substituents on a pyrimidine core suggests a high degree of reactivity, making it a valuable scaffold for drug design and synthesis.

Recent advancements in the field of medicinal chemistry have highlighted the importance of pyrimidine-based compounds in the development of novel therapeutic agents. Pyrimidines are fundamental building blocks in nucleic acid chemistry, and modifications to their core structure can lead to compounds with enhanced biological activity. The specific arrangement of functional groups in 5-(Aminomethyl)-2-methylpyrimidin-4-amine allows for further derivatization, enabling researchers to explore a wide range of biological targets.

In particular, the aminomethyl group at the 5-position provides a versatile handle for chemical modifications, including the formation of peptidomimetics, heterocyclic frameworks, and bioconjugates. This flexibility has been exploited in several recent studies aimed at developing small-molecule inhibitors and probes for cellular processes. For instance, derivatives of this compound have been investigated as potential modulators of kinases and other enzymes involved in cancer pathways.

One notable area of research involves the use of 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes that play a pivotal role in signal transduction pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the aminomethyl group, researchers have been able to design molecules that selectively inhibit specific kinases without affecting others. This targeted approach has led to promising results in preclinical studies, demonstrating the compound's potential as a therapeutic agent.

Furthermore, the methyl group at the 2-position contributes to the steric and electronic properties of the molecule, influencing its binding affinity and selectivity. This feature has been utilized to fine-tune the interactions between the compound and its biological targets. Computational studies have played a crucial role in understanding these interactions, allowing for rational design of analogs with improved pharmacokinetic profiles.

Another emerging application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the field of biosensors and diagnostic tools. Pyrimidine-based compounds are well-suited for developing probes that can detect specific biomolecules or metabolic markers. The reactivity of the aminomethyl group enables conjugation with fluorophores or other reporter molecules, facilitating real-time monitoring of biological processes. Such biosensors have potential applications in clinical diagnostics, environmental monitoring, and basic research.

The compound's structural motif also finds relevance in materials science, particularly in the design of organic semiconductors and coordination polymers. Pyrimidine derivatives can act as ligands or building blocks in metal complexes, which exhibit unique electronic properties useful in optoelectronic devices. The combination of nitrogen-rich heterocycles like pyrimidines with functional groups such as amines opens up possibilities for creating materials with tailored properties.

Recent synthetic methodologies have further enhanced the accessibility of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, making it more feasible for large-scale applications. Advances in catalytic processes have enabled efficient transformations at various positions on the pyrimidine ring, allowing for rapid diversification of analogs. This progress has accelerated research efforts aimed at uncovering new biological activities and therapeutic potentials.

In summary, 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3) stands out as a versatile scaffold with broad implications across chemical biology and medicinal chemistry. Its unique structural features facilitate diverse functionalizations, making it indispensable for drug discovery programs targeting various diseases. As research continues to uncover new applications, this compound is poised to remain at the forefront of innovation in synthetic chemistry and molecular medicine.

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(CAS:95-02-3)5-(Aminomethyl)-2-methylpyrimidin-4-amine
A1054441
Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):215.0/430.0
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